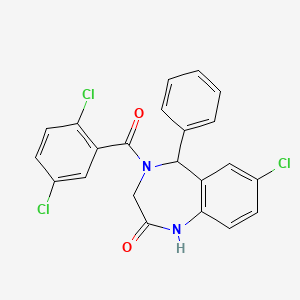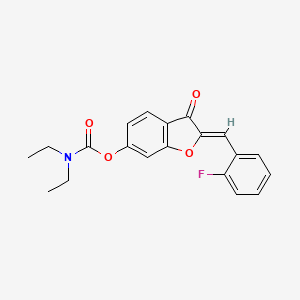
3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a pyrrolidine ring, which is a type of saturated heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Synthesis and Characterization
Research on compounds related to 3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide focuses on their synthesis and structural characterization. For instance, studies have demonstrated the synthesis of novel pyrazole derivatives, including detailed structural analysis through various spectroscopic methods such as NMR, mass spectra, FT-IR, and X-ray crystallography. These studies not only confirm the complex structures of these compounds but also explore their physical properties and stability under different conditions (Kumara et al., 2018).
Cytotoxicity and Antifungal Activity
Another significant area of research involves evaluating the biological activity of pyrazole derivatives. Some derivatives have been tested for their in vitro cytotoxic activity against cancer cells, showing potential as therapeutic agents due to their ability to inhibit cell growth (Hassan et al., 2014). Additionally, there has been research into their antifungal properties, where certain pyrazole carboxamide derivatives exhibited moderate to excellent activities against phytopathogenic fungi, suggesting their use in developing new antifungal agents (Du et al., 2015).
Molecular Interaction Studies
Research extends to understanding the molecular interactions and stability of these compounds through advanced techniques like Hirshfeld surface analysis and DFT calculations. Such studies reveal insights into the intermolecular interactions within the crystal structure and the electronic structures of the compounds, aiding in the development of materials with tailored properties (Kumara et al., 2018).
Mechanism of Action
The mechanism of action of this compound is not clear without more specific information about its biological activity. Pyrrolidine derivatives are found in many biologically active compounds and can have a variety of mechanisms of action depending on their structure and the context in which they are used .
Future Directions
properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-22(15-21(25-26)17-8-6-12-20(14-17)29-2)23(28)24-16-19-11-7-13-27(19)18-9-4-3-5-10-18/h3-6,8-10,12,14-15,19H,7,11,13,16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKGVTIGKZOVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3CCCN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)


![(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2799344.png)

![N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2799347.png)


![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)
![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)
![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)

![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)